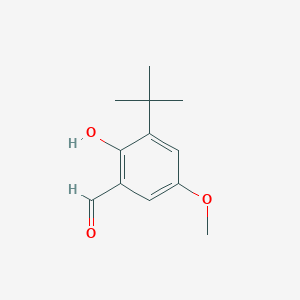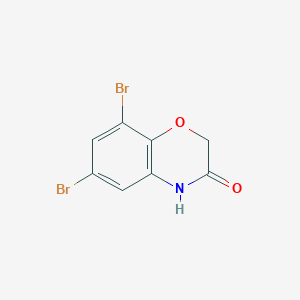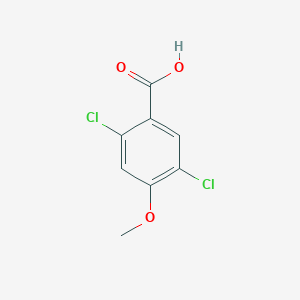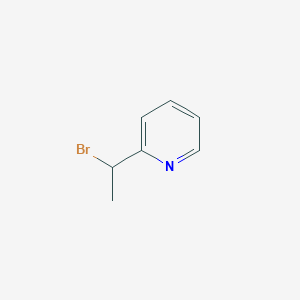
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde
Overview
Description
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde, also known as MTB, is a synthetic compound that belongs to the class of hydroxybenzaldehydes. It is widely used in the field of scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis of Radiolabeling Precursors
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde: has been used in the synthesis of radiolabeling precursors such as desmethyl-PBR06 . These precursors are crucial for creating radiolabeled compounds that can be used in positron emission tomography (PET) scans, aiding in the diagnosis and research of various diseases.
Electroantennogram Studies
This compound plays a role in electroantennogram studies, particularly in understanding the response of insects like the vine weevil (Otiorhynchus sulcatus F.) to plant volatiles . Such studies are essential for developing pest control strategies and understanding insect-plant interactions.
Schiff Base Ligand Synthesis
The benzaldehyde derivative is a key starting material for synthesizing tetradentate Schiff base compounds . These ligands are widely used in coordination chemistry to create complex metal ions with specific properties, which have applications in catalysis and materials science.
Organometallic Chemistry
In organometallic chemistry, 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde can be involved in reactions at the benzylic position, which are important for creating new carbon-carbon bonds in the synthesis of complex organic molecules .
Synthesis of Chiral Ligands
The compound is used in the synthesis of chiral Schiff base ligands for enantioselective catalysis . These ligands are crucial for producing optically active substances, which are important in pharmaceuticals and agrochemicals.
Preparation of Tin Schiff Base Complexes
It serves as a precursor for tin Schiff base complexes with histidine analogues . These complexes have potential applications in bioinorganic chemistry, including enzyme mimetics and therapeutic agents.
Aromatic Substitution Reactions
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde: can undergo various aromatic substitution reactions, which are fundamental processes in organic synthesis, leading to a wide range of derivatives with diverse applications .
Development of Analytical Reagents
Lastly, this benzaldehyde derivative can be used to develop analytical reagents. Its specific functional groups make it suitable for forming complexes with certain analytes, which can be used in colorimetric assays or as standards in chromatographic analyses .
Mechanism of Action
Target of Action
The primary targets of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde are currently unknown. The compound is structurally related to 3,5-di-t-butylcatechol (DTCAT), which is known to interact with the rat skeletal muscle ryanodine receptor Ca2+ channel (RyRC) . .
Mode of Action
Benzylic compounds typically react via sn1 or sn2 pathways . The compound’s hydroxy and methoxy groups may also participate
properties
IUPAC Name |
3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOBIHUVDDETHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437506 | |
| Record name | 3-t-butyl-5-methoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde | |
CAS RN |
123013-13-8 | |
| Record name | 3-t-butyl-5-methoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)




![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)





